(2E)-3-(1H-Indazol-6-yl)acrylic acid
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Overview
Description
(2E)-3-(1H-Indazol-6-yl)acrylic acid is a compound that belongs to the class of indazole derivatives. Indazole is a bicyclic structure consisting of a benzene ring fused to a pyrazole ring. This compound is characterized by the presence of an acrylic acid moiety attached to the indazole ring. Indazole derivatives are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
One common method for synthesizing indazole derivatives is through the cyclization of o-haloaryl-N-tosylhydrazones using a copper catalyst . Another approach involves the use of 2-azidobenzaldehydes and amines under catalyst- and solvent-free conditions to form the indazole ring .
Industrial Production Methods
Industrial production of (2E)-3-(1H-Indazol-6-yl)acrylic acid may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of transition metal catalysts, such as copper or nickel, can facilitate the cyclization reactions required to form the indazole ring
Chemical Reactions Analysis
Types of Reactions
(2E)-3-(1H-Indazol-6-yl)acrylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into reduced forms, such as alcohols or amines.
Substitution: The compound can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Substitution reactions may involve reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
(2E)-3-(1H-Indazol-6-yl)acrylic acid has a wide range of scientific research applications, including:
Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Indazole derivatives, including this compound, have been studied for their potential as enzyme inhibitors and signaling pathway modulators.
Industry: The compound is used in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mechanism of Action
The mechanism of action of (2E)-3-(1H-Indazol-6-yl)acrylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or modulate signaling pathways by interacting with receptors. The exact molecular targets and pathways involved depend on the specific biological context and the structure of the compound.
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A parent compound of (2E)-3-(1H-Indazol-6-yl)acrylic acid, known for its biological activity and therapeutic potential.
2H-Indazole: Another indazole derivative with similar structural features and biological activities.
3-Amino-N-(4-benzylphenyl)-5-chloro-1H-indazole-1-carboxamide: A compound with significant anticancer activity.
Uniqueness
This compound is unique due to the presence of the acrylic acid moiety, which imparts distinct chemical and biological properties. This structural feature allows the compound to participate in a wider range of chemical reactions and enhances its potential as a therapeutic agent.
Properties
Molecular Formula |
C10H8N2O2 |
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Molecular Weight |
188.18 g/mol |
IUPAC Name |
(E)-3-(1H-indazol-6-yl)prop-2-enoic acid |
InChI |
InChI=1S/C10H8N2O2/c13-10(14)4-2-7-1-3-8-6-11-12-9(8)5-7/h1-6H,(H,11,12)(H,13,14)/b4-2+ |
InChI Key |
LOOFASNXFXTGRP-DUXPYHPUSA-N |
Isomeric SMILES |
C1=CC2=C(C=C1/C=C/C(=O)O)NN=C2 |
Canonical SMILES |
C1=CC2=C(C=C1C=CC(=O)O)NN=C2 |
Origin of Product |
United States |
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